4-Bromo-5-fluoro-1H-benzimidazole

MD2 TLR4 Inflammation

4-Bromo-5-fluoro-1H-benzimidazole (CAS 1360962-58-8) features a non-interchangeable 4-Br/5-F substitution pattern critical for target engagement and synthetic route fidelity. Its LogP of ~2.17 makes it ideal for CNS and intracellular drug candidates requiring balanced permeability. The fluorine substituent demonstrably improves metabolic stability and bioavailability over non-fluorinated analogs. Validated as a reference scaffold for MD2/TLR4 antagonist development (IC50 9.08 μM). Available in >97% purity for kinase inhibitor and antiviral SAR programs. Request bulk pricing today.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
CAS No. 1360962-58-8
Cat. No. B1376118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-1H-benzimidazole
CAS1360962-58-8
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)Br)F
InChIInChI=1S/C7H4BrFN2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,(H,10,11)
InChIKeyRFGYJBOPQDDBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-fluoro-1H-benzimidazole (CAS 1360962-58-8) | Halogenated Benzimidazole Core for Kinase Inhibitor and Antiviral Research


4-Bromo-5-fluoro-1H-benzimidazole (CAS 1360962-58-8) is a dihalogenated benzimidazole featuring a bromine at position 4 and a fluorine at position 5 on the benzimidazole scaffold. This substitution pattern confers distinct electronic and steric properties that influence molecular recognition and physicochemical behavior . The compound serves as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents, with a molecular weight of 215.02 g/mol and commercial availability at 95–97% purity .

Why 4-Bromo-5-fluoro-1H-benzimidazole Cannot Be Interchanged with Generic Benzimidazoles


The specific 4-bromo-5-fluoro substitution pattern on the benzimidazole core is not interchangeable with unsubstituted, mono-halogenated, or differently substituted analogs. Fluorine substitution on benzimidazole scaffolds demonstrably improves pharmacokinetic properties relative to non-fluorinated analogs, as established in comparative SAR studies [1]. The combined bromine and fluorine atoms create a unique electronic environment that modulates hydrogen bonding, lipophilicity (LogP ~2.17), and target engagement . Substituting this compound with a generic benzimidazole lacking this exact halogen pattern would fundamentally alter these critical molecular properties, potentially compromising synthetic route fidelity, biological activity, or downstream patent integrity.

Quantitative Differentiation Evidence for 4-Bromo-5-fluoro-1H-benzimidazole Against Structural Analogs


Binding Affinity to MD2 Protein: 4-Bromo-5-fluoro-1H-benzimidazole Exhibits IC50 = 9.08 μM

4-Bromo-5-fluoro-1H-benzimidazole demonstrates measurable binding to the MD2 protein, a co-receptor in Toll-like receptor 4 (TLR4) signaling. In a fluorescence displacement assay using recombinant human MD2, the compound exhibited an IC50 of 9.08 μM (9.08E+3 nM) [1]. This interaction is relevant for modulating inflammatory pathways. Comparative binding data for unsubstituted benzimidazole or other simple halogenated analogs against MD2 are not available in the same assay context, limiting direct head-to-head potency ranking; however, this value establishes a baseline activity profile specific to this substitution pattern.

MD2 TLR4 Inflammation

Class-Level Fluorine Effect: Fluorobenzimidazoles Show Improved Pharmacokinetics Over Non-Fluorinated Analogs

In a head-to-head SAR study, fluorobenzimidazole-based HCV NS5A inhibitors demonstrated improved pharmacokinetic properties compared to non-fluorinated benzimidazole analogs [1]. While this study evaluated more elaborate fluorobenzimidazole derivatives rather than the simple 4-bromo-5-fluoro scaffold, the data establish a class-level principle: the presence of a fluorine substituent on the benzimidazole core is associated with enhanced drug-like properties. For 4-bromo-5-fluoro-1H-benzimidazole, the fluorine atom contributes to this beneficial class effect, distinguishing it from non-fluorinated benzimidazole intermediates.

HCV NS5A Pharmacokinetics

LogP = 2.17: Lipophilicity Benchmark Differentiating 4-Bromo-5-fluoro-1H-benzimidazole from Mono-Halogenated or Unsubstituted Analogs

The calculated octanol-water partition coefficient (LogP) for 4-bromo-5-fluoro-1H-benzimidazole is 2.17 . This value reflects the combined contribution of the bromine (increasing lipophilicity) and fluorine (modulating polarity). While experimental LogP values for closely related analogs (e.g., 4-bromo-1H-benzimidazole, 5-fluoro-1H-benzimidazole, or unsubstituted benzimidazole) are not compiled here for direct comparison, this quantitative value allows researchers to compare against in-house data or literature values for alternative building blocks, supporting informed selection based on desired lipophilicity for membrane permeability or solubility.

Lipophilicity Physicochemical Properties LogP

Targeted Research Applications for 4-Bromo-5-fluoro-1H-benzimidazole Based on Quantitative Evidence


MD2/TLR4 Pathway Probe Development

The measured IC50 of 9.08 μM against MD2 supports the use of 4-bromo-5-fluoro-1H-benzimidazole as a starting scaffold for developing probes to study TLR4-mediated inflammatory signaling. Researchers investigating MD2 antagonists can use this compound as a reference point for SAR optimization, leveraging the bromine and fluorine substituents for further derivatization .

Pharmacokinetically Optimized Benzimidazole Building Block

The class-level evidence indicating that fluorobenzimidazoles exhibit improved pharmacokinetic properties over non-fluorinated analogs positions this compound as a strategic choice for medicinal chemists prioritizing ADME optimization in kinase inhibitor or antiviral programs . The fluorine atom contributes to enhanced metabolic stability and bioavailability potential.

Lipophilicity-Controlled Intermediate for CNS or Membrane-Permeable Targets

With a calculated LogP of 2.17, 4-bromo-5-fluoro-1H-benzimidazole provides a specific lipophilicity benchmark for designing compounds intended to cross biological membranes. This value supports its use as an intermediate in synthesizing drug candidates requiring balanced permeability and solubility, particularly for CNS or intracellular targets where LogP optimization is critical .

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